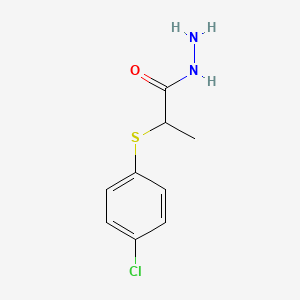

2-((4-Chlorophenyl)thio)propanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanylpropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSXVJUCYZMFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of 2 4 Chlorophenyl Thio Propanehydrazide

Established Synthetic Routes to Propanehydrazide Core Structures

Traditional synthetic approaches to molecules like 2-((4-chlorophenyl)thio)propanehydrazide typically involve a multi-step sequence, focusing on the reliable and well-understood formation of the thioether and hydrazide moieties separately.

The final step in the synthesis of this compound is commonly the conversion of a corresponding ester precursor, methyl or ethyl 2-((4-chlorophenyl)thio)propanoate, into the desired hydrazide. This transformation is typically achieved through aminolysis (specifically, hydrazinolysis) with hydrazine (B178648) hydrate (B1144303). derpharmachemica.comresearchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the alkoxy group (e.g., methoxy (B1213986) or ethoxy) is eliminated, and after a proton transfer, the thermodynamically stable amide-like hydrazide is formed. youtube.commasterorganicchemistry.com This reaction is often carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). derpharmachemica.comresearchgate.net

While effective, this method can require prolonged reaction times and heating, which may not be ideal for sensitive substrates. The efficiency of the reaction is dependent on the reactivity of the ester and the nucleophilicity of the hydrazine. chemistrysteps.comnih.gov

Table 1: Representative Conditions for Ester Hydrazinolysis

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate | Hydrazine Hydrate | Ethanol | Reflux | 3-[(4-chlorophenyl)sulfonyl]propane hydrazide | derpharmachemica.comresearchgate.net |

| Activated Amides | Hydrazine | Aqueous Environment | 25 °C | Acyl Hydrazides | organic-chemistry.orgresearchgate.net |

| Esters | NaNHBH3 | - | Room Temp, 5 min | Primary Amides | nih.gov |

The formation of the C-S bond to create the thioether core is a critical step. A common and direct strategy involves the nucleophilic substitution reaction between 4-chlorothiophenol (B41493) and an alkyl 2-halopropanoate, such as methyl 2-bromopropanoate. In this SN2 reaction, the thiolate anion, generated by treating 4-chlorothiophenol with a base (e.g., potassium carbonate or sodium hydroxide), acts as a potent nucleophile that displaces the halide from the propanoate ester.

An alternative approach, particularly for related structures, is the Michael addition of a thiol to an α,β-unsaturated ester like methyl acrylate. derpharmachemica.comresearchgate.net However, this method yields a 3-thio-substituted product rather than the 2-thio isomer required for this compound. Therefore, nucleophilic substitution remains the more direct and relevant established route for this specific regioisomer.

Development of Novel and Green Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing hydrazides and thioethers. These protocols aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

There is a growing interest in synthetic methods that eliminate the need for catalysts, particularly those based on transition metals, to reduce cost and toxicity. The synthesis of hydrazides from esters and hydrazine is often conducted without a specific catalyst, relying on thermal energy to drive the reaction. derpharmachemica.comresearchgate.net Recent studies have also explored catalyst-free conditions for forming C-N bonds in other contexts, such as the aza-Michael polymerization of hydrazides, which can proceed under thermal conditions without a catalyst. rsc.org Similarly, metal-free syntheses of hydrazides from N-tosylhydrazones have been developed. organic-chemistry.org

Solvent-free reactions, often conducted by grinding reagents together or using neat reactants, represent a significant step towards greener synthesis by eliminating volatile organic compounds (VOCs). While not specifically documented for this compound, the principle is widely applied in organic synthesis to reduce environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. amazonaws.com In the context of thioether synthesis, microwave heating has been successfully used for the C-S cross-coupling reactions between thiols and aryl halides. researchgate.net A three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols to prepare β-keto thioethers showed a significant rate enhancement, with a reaction that took 12 hours under conventional reflux being completed in 15 minutes with microwave heating. rsc.org This suggests that the synthesis of the ester precursor for this compound could be significantly expedited using this technology.

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. The phenomenon of acoustic cavitation can create localized hot spots with extreme temperatures and pressures, enhancing reaction rates and efficiency. While less common than microwave assistance for this specific type of synthesis, it remains a viable green chemistry technique for accelerating bond-forming reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thioether Synthesis

| Method | Temperature | Reaction Time | Yield | Reference |

| Conventional Heating | Reflux | 12 hours | 84% | rsc.org |

| Microwave Heating | 130 °C | 15 minutes | 85% | rsc.org |

The drive towards sustainable chemistry influences the choice of reagents, solvents, and energy sources. For the synthesis of this compound, several considerations apply:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the reactants into the final product. Nucleophilic substitution and addition reactions generally have good atom economy.

Choice of Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net The use of water as a solvent for thioesterification has been demonstrated as an environmentally friendly protocol. researchgate.net

By integrating these principles, the synthesis of this compound can be optimized to be not only effective but also environmentally responsible.

Mechanistic Investigations of Reaction Pathways in Synthesis

Elucidation of Reaction Intermediates

No published studies were found that specifically identify or characterize reaction intermediates in the synthesis of this compound.

Kinetic Studies of Key Synthetic Steps

There is no available literature detailing kinetic studies on the formation of this compound.

Chemo-Selective Functionalization of the Hydrazide Moiety

Acylation and Sulfonylation Reactions

Specific examples and detailed research findings on the acylation and sulfonylation of this compound are not reported in the scientific literature.

Alkylation Strategies

There are no documented strategies or research findings for the alkylation of this compound in the available literature.

Advanced Structural Characterization and Conformational Analysis of 2 4 Chlorophenyl Thio Propanehydrazide

Single-Crystal X-ray Diffraction Studies for Molecular Geometry

Crystal Packing and Supramolecular Interactions

An analysis of the crystal structure would reveal how individual molecules of 2-((4-Chlorophenyl)thio)propanehydrazide pack together in the crystalline lattice. This packing is governed by non-covalent interactions, which can include hydrogen bonds (likely involving the hydrazide functional group), halogen bonds (involving the chlorine atom), and van der Waals forces. Understanding these supramolecular interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

A hypothetical data table for crystallographic data is presented below:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

| R-factor (%) | 4.5 |

Conformational Analysis in the Solid State

The X-ray diffraction data would provide a static picture of the molecule's conformation in the crystal. This includes the dihedral angles between the phenyl ring and the thioether linkage, as well as the conformation of the propanehydrazide chain. This solid-state conformation is the result of a balance between intramolecular forces (steric and electronic effects) and intermolecular packing forces.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of this compound and for providing insights into its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

¹H and ¹³C NMR spectroscopy would be fundamental in confirming the connectivity of the atoms in the molecule. The chemical shifts, coupling constants, and integration of the proton signals would provide detailed information about the chemical environment of each proton. For stereochemical analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution.

A hypothetical table of ¹H NMR data is shown below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d | 2H | Ar-H |

| 7.20 | d | 2H | Ar-H |

| 4.50 | br s | 2H | -NH₂ |

| 3.80 | q | 1H | -CH- |

| 1.40 | d | 3H | -CH₃ |

| 8.90 | s | 1H | -NH- |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption bands in an IR spectrum and the scattered light in a Raman spectrum correspond to specific bond vibrations (stretching, bending, etc.). For this compound, characteristic peaks for the N-H, C=O, C-N, C-S, and C-Cl bonds would be expected. Analyzing these vibrational modes can provide further confirmation of the functional groups present and information about the molecular symmetry.

A hypothetical table of key IR absorption bands is provided:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch |

| 1650 | Strong | C=O stretch (Amide I) |

| 1550 | Medium | N-H bend (Amide II) |

| 1090 | Strong | C-Cl stretch |

| 700-600 | Medium | C-S stretch |

Mass Spectrometry for Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner. By analyzing the mass-to-charge ratio of the resulting fragments, it is possible to deduce the connectivity of the original molecule. For this compound, key fragmentation pathways would likely involve cleavage of the amide bond, the C-S bond, and loss of the chlorophenyl group.

A hypothetical table of major mass spectral fragments is presented below:

| m/z | Relative Intensity (%) | Possible Fragment |

| 230 | 85 | [M]⁺ |

| 143 | 100 | [Cl-C₆H₄-S]⁺ |

| 111 | 60 | [Cl-C₆H₄]⁺ |

| 87 | 45 | [CH(CH₃)CONHNH₂]⁺ |

Conformational Landscape and Dynamic Behavior

Rotational isomerism, or the existence of distinct conformers due to hindered rotation around single bonds, is a key feature of the molecular structure of this compound. The most significant rotational barriers are expected around the C-N amide bond of the hydrazide group and the C-S bond of the thioether linkage.

C-N Amide Bond Rotation: The C-N bond in the hydrazide group exhibits partial double bond character due to resonance, which results in a significant energy barrier to rotation. This leads to the existence of cis and trans isomers, also known as E/Z isomers. In many amides and hydrazides, the trans conformation, where the substituents on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is sterically favored and therefore lower in energy. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can often distinguish between these isomers due to the different chemical environments of the protons and carbons in each form. nih.gov The energy barrier for this rotation in similar amide systems is typically in the range of 15-25 kcal/mol, making the interconversion slow on the NMR timescale at room temperature. nih.gov

C-S Thioether Bond Rotation: Rotation around the C(aryl)-S bond and the S-C(alkyl) bond also contributes to the conformational diversity. The rotational barrier for aryl thioethers is influenced by the steric bulk of the ortho substituents on the aromatic ring and the nature of the alkyl group. nih.gov For this compound, the para-chloro substituent does not impose significant steric hindrance, suggesting a relatively low barrier to rotation around the C(aryl)-S bond. Computational studies on thioether-containing molecules have shown that multiple low-energy conformations can exist due to the flexibility of the C-S-C-C dihedral angle, which often prefers a gauche orientation. mdpi.com

| Rotational Bond | Isomers/Conformers | Predicted Relative Stability | Estimated Rotational Barrier (kcal/mol) |

| C-N (Amide) | trans (E) | More stable | 15 - 25 |

| cis (Z) | Less stable | ||

| C(aryl)-S | Various rotamers | Low energy differences | < 5 |

| S-C(alkyl) | gauche | Often preferred | 2 - 6 |

| anti | May be slightly higher in energy |

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in dynamic equilibrium. For this compound, two primary forms of tautomerism are theoretically possible: amide-imidol and thione-thiol tautomerism, although the latter would require a significant molecular rearrangement.

Amide-Imidol Tautomerism: The hydrazide functional group can exist in equilibrium between the amide form (containing a C=O bond) and the imidol form (containing a C=N bond and an -OH group). researchgate.net In the vast majority of simple amides and hydrazides, the amide form is significantly more stable and is the predominant species under normal conditions. researchgate.netthieme-connect.de Theoretical calculations have shown the amide tautomer to be more stable by a considerable energy margin. thieme-connect.de The equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, but a substantial shift towards the imidol form is generally not expected.

Thione-Thiol Tautomerism: While the primary structure is a hydrazide, the concept of thione-thiol tautomerism is relevant to related sulfur-containing compounds. nih.govjocpr.com For this to occur in this compound, it would necessitate a rearrangement to a thiohydrazide structure, which is not its native form. However, if a thioamide analogue were considered, the thione (C=S) form is generally more stable than the thiol (C=C-SH) form in the gas phase and in many solvents, as indicated by both experimental and computational studies on various heterocyclic and acyclic thioamides. nih.govresearchgate.netias.ac.in

| Tautomeric Equilibrium | Tautomeric Forms | Predicted Predominant Form | Estimated Relative Energy (kcal/mol) |

| Amide-Imidol | Amide (-C(=O)NH-) | Amide | Amide form is significantly more stable (>10) |

| Imidol (-C(OH)=N-) | Imidol | ||

| Thione-Thiol (Hypothetical Analogue) | Thione (-C(=S)NH-) | Thione | Thione form is generally more stable |

| Thiol (-C(SH)=N-) | Thiol |

Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenyl Thio Propanehydrazide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

No specific studies utilizing Density Functional Theory to analyze the electronic structure and molecular orbitals of 2-((4-Chlorophenyl)thio)propanehydrazide were found.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

There is no available data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound.

Electrostatic Potential Surface Analysis

An electrostatic potential surface analysis for this compound, which would provide insights into its reactive sites, is not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Stability

Solvent Effects on Molecular Conformations

No molecular dynamics simulation studies have been published that investigate the influence of different solvents on the conformational stability of this compound.

Temperature-Dependent Conformational Transitions

There is no available research detailing the effects of temperature on the conformational transitions of this compound through molecular dynamics simulations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. This method allows for the characterization of the binding behavior of this compound at the atomic level, offering a virtual snapshot of the ligand-target complex. The primary goals of these studies are to identify potential binding sites and to understand the nature of the interactions that stabilize the complex.

The initial step in molecular docking involves the identification of potential binding sites on a biological target. For this compound, this process typically begins with the selection of a protein implicated in a disease pathway of interest. The three-dimensional structure of the target protein, usually obtained from crystallographic or NMR studies, is a prerequisite for docking simulations.

Computational algorithms are then employed to scan the protein's surface for cavities and pockets that are sterically and chemically suitable for ligand binding. nih.gov These programs utilize geometric and energy-based criteria to locate regions that can accommodate the ligand. The process involves generating a grid around the protein and calculating potential interaction energies at each grid point. Regions with favorable energy potentials are identified as putative binding sites.

For a compound like this compound, several potential binding sites on a given target protein might be identified. These sites are then ranked based on a scoring function that estimates the binding affinity. The site with the most favorable score is typically considered the most likely binding location.

Illustrative Data Table: Putative Binding Sites for this compound on a Hypothetical Protein Target

| Binding Site ID | Location on Protein | Key Interacting Residues (Predicted) | Docking Score (kcal/mol) |

| Site 1 | Active Site Cleft | TYR 84, PHE 210, ARG 120 | -8.5 |

| Site 2 | Allosteric Pocket A | LEU 55, VAL 98, ILE 150 | -7.2 |

| Site 3 | Surface Groove B | LYS 34, GLU 180, SER 88 | -6.8 |

This table is for illustrative purposes and demonstrates typical output from a binding site identification study.

Once a putative binding pose of this compound within a target's binding site is determined, a detailed analysis of the non-covalent interactions is performed. These interactions are crucial for the stability of the ligand-protein complex. conicet.gov.ar The primary types of non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The 4-chlorophenyl group of the compound is likely to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The thioether linkage and the propanehydrazide moiety offer opportunities for a variety of interactions. The hydrazide group, with its nitrogen and oxygen atoms, can act as both a hydrogen bond donor and acceptor. The sulfur atom in the thioether can also participate in specific interactions.

Visual inspection of the docked complex using molecular graphics software, coupled with computational tools, allows for the precise identification and measurement of these interactions. nih.gov Understanding these interactions at the molecular interface is fundamental to explaining the compound's binding affinity and specificity.

Illustrative Data Table: Predicted Non-Covalent Interactions of this compound in Binding Site 1

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Hydrazide N-H | TYR 84 (OH) | 2.9 |

| Hydrogen Bond | Hydrazide C=O | ARG 120 (NH) | 3.1 |

| Hydrophobic | Chlorophenyl Ring | PHE 210 | 3.8 |

| van der Waals | Propane (B168953) CH3 | LEU 198 | 3.5 |

This table is for illustrative purposes and shows the types of detailed interaction data generated from molecular docking analysis.

Quantitative Structure-Activity Relationship (QSAR) Methodology Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. fiveable.me For this compound and its analogs, QSAR studies can be instrumental in predicting their biological activities and in designing new derivatives with enhanced potency.

The development of a QSAR model begins with the calculation of molecular descriptors for a series of compounds with known biological activities. drugdesign.org These descriptors are numerical values that quantify various aspects of a molecule's structure. protoqsar.com They can be broadly categorized into electronic, steric, and topological descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu For this compound, the electronegativity of the chlorine atom and the electron density distribution across the aromatic ring and hydrazide group are important electronic features.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms. pharmatutor.org Molecular connectivity indices and shape indices are common topological descriptors.

A large number of descriptors are typically calculated for each molecule in the dataset to provide a comprehensive representation of its structural features.

Illustrative Data Table: Selected Molecular Descriptors for a Series of Analogs

| Compound ID | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | HOMO Energy (eV) | Dipole Moment (Debye) |

| This compound | 2.8 | 230.71 | -6.5 | 3.2 |

| Analog 1 (4-Fluorophenyl) | 2.5 | 214.24 | -6.7 | 3.0 |

| Analog 2 (4-Bromophenyl) | 3.1 | 275.16 | -6.4 | 3.3 |

| Analog 3 (Phenyl) | 2.3 | 196.26 | -6.8 | 2.9 |

This table is for illustrative purposes and shows a small subset of the many descriptors that would be calculated in a QSAR study.

Once the molecular descriptors have been calculated, statistical methods are used to develop a mathematical equation that correlates these descriptors with the biological activity of the compounds. jocpr.com This equation constitutes the QSAR model. Various statistical techniques can be employed, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and artificial neural networks (ANN). fiveable.me

The process involves selecting a subset of the most relevant descriptors that best explain the variance in the biological activity. The resulting model is then rigorously validated to ensure its predictive power. acs.org Validation is typically performed using both internal (e.g., cross-validation) and external test sets of compounds that were not used in the model development.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound. mdpi.com By understanding which molecular properties are most influential, medicinal chemists can make targeted modifications to the lead structure to improve its therapeutic profile.

Illustrative QSAR Model Equation

Biological Activity (log 1/C) = 0.5 * LogP - 0.2 * HOMO + 0.1 * Molecular_Weight + 2.5

This equation is a simplified, illustrative example of a QSAR model and does not represent a real predictive model for the compound.

Chemical Reactivity and Derivatization Strategies for Novel Compound Synthesis

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of compounds synthesized from the reaction of a primary amine with an active carbonyl group. The hydrazide functionality of 2-((4-Chlorophenyl)thio)propanehydrazide serves as the primary amine source for these transformations.

The most direct method for synthesizing Schiff base derivatives from this compound involves a nucleophilic addition-elimination reaction with various aldehydes and ketones. In this acid-catalyzed condensation, the nitrogen atom of the hydrazide's -NH₂ group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine linkage, yielding N-arylidene or N-alkylidene-2-((4-chlorophenyl)thio)propanehydrazides.

The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate protonation of the carbonyl oxygen. ijacskros.comnih.gov The versatility of this reaction allows for the introduction of a wide range of substituents by varying the aldehyde or ketone reactant, thereby enabling the fine-tuning of the resulting molecule's steric and electronic properties.

Below is a representative table of potential Schiff base derivatives synthesized from this compound and various aromatic aldehydes.

| Aldehyde Reactant | Substituent (R) on Aldehyde | Resulting Schiff Base Product Name |

|---|---|---|

| Benzaldehyde | -H | N'-benzylidene-2-((4-chlorophenyl)thio)propanehydrazide |

| 4-Hydroxybenzaldehyde | -OH | N'-(4-hydroxybenzylidene)-2-((4-chlorophenyl)thio)propanehydrazide |

| 4-Methoxybenzaldehyde | -OCH₃ | N'-(4-methoxybenzylidene)-2-((4-chlorophenyl)thio)propanehydrazide |

| 4-Nitrobenzaldehyde | -NO₂ | N'-(4-nitrobenzylidene)-2-((4-chlorophenyl)thio)propanehydrazide |

| 2-Chlorobenzaldehyde | -Cl | N'-(2-chlorobenzylidene)-2-((4-chlorophenyl)thio)propanehydrazide |

The formation of the carbon-nitrogen double bond (C=N) in Schiff bases introduces stereochemical considerations. When the substituents on the imine carbon and nitrogen are different, E/Z (geometric) isomerism is possible. For hydrazones derived from aldehydes (R'-CH=N-), the E isomer is generally favored due to reduced steric hindrance between the aldehyde substituent and the bulkier part of the hydrazide.

The planarity of the C=N bond restricts free rotation, leading to distinct and isolable stereoisomers. The specific isomer formed can be influenced by reaction conditions such as temperature and solvent polarity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the stereochemistry of the resulting imine, with the chemical shift of the proton attached to the imine carbon being a key indicator.

Cyclization Reactions for Heterocyclic Compound Synthesis

The hydrazide and thioether moieties of this compound make it an excellent precursor for the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in many pharmacologically active molecules.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several established routes. One common method involves the oxidative cyclization of the corresponding Schiff base derivatives (acylhydrazones). jchemrev.com Treatment of an acylhydrazone with an oxidizing agent, such as iodine in the presence of a base, can induce ring closure to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. jchemrev.com Another prominent pathway is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate, which can be formed by acylating the terminal nitrogen of the starting hydrazide. Reagents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride are commonly used to effect this cyclodehydration. openmedicinalchemistryjournal.comnih.gov

1,3,4-Thiadiazoles: A widely used method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves reacting the parent hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide (B78521). sbq.org.br This reaction forms a dithiocarbazate salt intermediate, which upon acid-catalyzed intramolecular cyclization and dehydration, yields the thiadiazole ring. sbq.org.br Alternatively, reacting the hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to yield 2-amino-5-substituted-1,3,4-thiadiazole derivatives. chemmethod.commdpi.com

The table below outlines common cyclization strategies for these heterocycles.

| Target Heterocycle | Key Reagent(s) | General Reaction Type | Intermediate |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acid/acid chloride + Dehydrating agent (e.g., POCl₃) | Acylation followed by Cyclodehydration | 1,2-Diacylhydrazine |

| 1,3,4-Oxadiazole | Aldehyde + Oxidizing agent (e.g., I₂) | Oxidative Cyclization | Acylhydrazone (Schiff Base) |

| 1,3,4-Thiadiazole | Carbon Disulfide (CS₂) + Base | Addition-Cyclization | Dithiocarbazate salt |

| 1,3,4-Thiadiazole | Isothiocyanate + Acid (e.g., H₂SO₄) | Addition followed by Cyclodehydration | Thiosemicarbazide |

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically proceeds via a thiosemicarbazide intermediate. As mentioned previously, this intermediate is formed by reacting the hydrazide with an appropriate isothiocyanate. researchgate.net Subsequent intramolecular cyclization of the thiosemicarbazide, achieved by heating in a basic medium (e.g., sodium hydroxide solution), leads to the formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system through the elimination of a water molecule. tijer.org

Pyrazoles: The construction of a pyrazole (B372694) ring requires the reaction of a hydrazine (B178648) moiety with a 1,3-dielectrophilic synthon, most commonly a 1,3-dicarbonyl compound (like acetylacetone) or an α,β-unsaturated carbonyl compound. nih.govmdpi.com The reaction of this compound with a β-diketone, for instance, would proceed via a cyclocondensation reaction. This involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack by the secondary nitrogen onto the second carbonyl group, and subsequent dehydration to yield the stable aromatic pyrazole ring. nih.govmdpi.com

Coordination Chemistry: Metal Complex Formation and Ligand Behavior

The molecular structure of this compound and its derivatives, particularly the Schiff bases, contains multiple potential donor atoms (N, O, S), making them excellent candidates for use as ligands in coordination chemistry. nih.gov The thioether sulfur, the amide oxygen and nitrogen, and the imine nitrogen of Schiff base derivatives can all participate in coordinating to a central metal ion.

These ligands can act as chelating agents, binding to a metal ion at multiple sites to form stable ring structures known as metal chelates. nih.govnih.gov The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. For instance, in its neutral form, the hydrazide can coordinate through the terminal amino nitrogen and the carbonyl oxygen. Upon deprotonation of the amide proton under basic conditions, the ligand can coordinate through the imidic oxygen and the amino nitrogen, often leading to the formation of stable, neutral complexes.

The Schiff base derivatives are particularly interesting as ligands. The azomethine nitrogen provides an additional coordination site, allowing these ligands to act as bidentate (NO) or tridentate (SNO) donors, depending on whether the thioether sulfur participates in coordination. The formation of such metal complexes can significantly alter the chemical and physical properties of the organic ligand.

Synthesis and Structural Analysis of Metal-Hydrazide Complexes

The hydrazide moiety in this compound is a prime candidate for coordination with various metal ions. The synthesis of metal-hydrazide complexes can be achieved through the reaction of the parent compound with a suitable metal salt in an appropriate solvent. The lone pair of electrons on the terminal nitrogen atom and the carbonyl oxygen of the hydrazide group can act as donor sites, facilitating the formation of coordination bonds.

The structural analysis of such complexes would be crucial to understanding their geometry and bonding. Techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy would be instrumental. For instance, a shift in the C=O stretching frequency in the IR spectrum upon complexation would provide evidence of the carbonyl oxygen's involvement in coordination.

A hypothetical reaction for the formation of a metal complex is depicted below:

n this compound + Mn+ → [M(this compound)n]n+

| Analytical Technique | Expected Observations for Complex Formation |

| X-ray Crystallography | Determination of the precise coordination geometry (e.g., octahedral, tetrahedral), bond lengths, and bond angles. |

| Infrared (IR) Spectroscopy | Shift in the ν(C=O) and ν(N-H) stretching frequencies, and the appearance of new bands corresponding to M-N and M-O bonds. |

| NMR Spectroscopy | Changes in the chemical shifts of protons and carbons near the coordination sites. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region due to d-d electronic transitions in the metal center. |

Chelation Modes and Ligand Field Effects

Depending on the reaction conditions and the nature of the metal ion, this compound could act as a monodentate or a bidentate ligand. In a monodentate fashion, it would likely coordinate through the terminal amino nitrogen. As a bidentate ligand, it could chelate through the carbonyl oxygen and the primary amine nitrogen, forming a stable five-membered ring. The sulfur atom of the thioether linkage could also potentially participate in coordination, leading to more complex structures.

The coordination of the ligand to a transition metal ion would induce ligand field effects, influencing the electronic properties of the metal center. The magnitude of the ligand field splitting (10Dq) would depend on the nature of the donor atoms and the geometry of the complex. This, in turn, would affect the magnetic properties and the color of the resulting complex.

Cross-Coupling Reactions and Functional Group Transformations

The presence of a chloro-substituted aromatic ring opens up avenues for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed C-C and C-N Coupling Reactions

The chlorine atom on the phenyl ring can be targeted in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mit.edunih.govnih.govresearchgate.netrsc.org These reactions would allow for the introduction of a wide range of substituents onto the aromatic core, significantly diversifying the molecular architecture.

Potential Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | C-C | Biaryl or styrenyl derivatives |

| Heck Coupling | Alkene | C-C | Alkenyl-substituted aromatic compounds |

| Buchwald-Hartwig Amination | Amine | C-N | N-aryl amine derivatives |

| Sonogashira Coupling | Terminal alkyne | C-C | Aryl-alkyne derivatives |

For example, a Suzuki coupling reaction with phenylboronic acid would yield a derivative with a biphenyl (B1667301) moiety. A Buchwald-Hartwig amination with a secondary amine would introduce a tertiary amine group.

Modification of the Aromatic Ring

Beyond cross-coupling reactions, the aromatic ring can be subjected to other functional group transformations. Nucleophilic aromatic substitution (SNAr) could be employed to replace the chlorine atom with other nucleophiles, such as alkoxides or thiolates, under suitable conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could also be explored, although the directing effects of the existing substituents would need to be considered.

Comprehensive Search Reveals No Publicly Available Data on the Biological Interactions of this compound

An extensive and thorough search of scientific literature and databases has revealed a significant lack of publicly available research on the chemical compound this compound. Despite targeted queries aimed at uncovering mechanistic investigations of its biological interactions, no specific studies detailing its enzyme inhibition, molecular target identification, or structure-activity relationships were found.

The investigation sought to populate a detailed article outline focusing on the in vitro and theoretical research aspects of this particular compound. The intended sections included:

Mechanistic Investigations of Biological Interactions (In Vitro and Theoretical Research Focus)

Enzyme Inhibition Studies (Focus on mechanistic understanding of binding)

Characterization of Inhibition Kinetics

Identification of Target Enzymes and Active Site Interactions

Molecular Target Identification and Binding Studies (In Vitro or Theoretical)

Receptor Binding Assays (In vitro, focused on affinity and selectivity mechanisms)

Protein-Ligand Interaction Mapping using Biophysical Techniques

Advanced Structure-Activity Relationship (SAR) Research Methodologies

Therefore, it is not possible to provide an article with the requested detailed, informative, and scientifically accurate content for each specified section and subsection. The absence of research data prevents any meaningful discussion on the mechanistic biological interactions of this compound.

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Research Focus

Advanced Structure-Activity Relationship (SAR) Research Methodologies

Design and Synthesis of Compound Libraries for SAR Studies

To explore the structure-activity relationships of 2-((4-Chlorophenyl)thio)propanehydrazide, the systematic design and synthesis of a focused library of analogues would be a crucial first step. This process would involve modifying specific regions of the parent molecule to probe the impact of these changes on biological activity. Key modifications could include:

Alterations to the Chlorophenyl Ring: Substitution at different positions on the phenyl ring or replacement of the chlorine atom with other halogens or electron-donating/withdrawing groups would help to determine the electronic and steric requirements for activity.

Modification of the Propanehydrazide Moiety: Varying the length of the alkyl chain, introducing branching, or replacing the propane (B168953) group with other linkers could provide insights into the optimal spatial arrangement of the pharmacophoric elements.

Derivatization of the Hydrazide Group: Conversion of the hydrazide into various hydrazones, amides, or cyclic structures like pyrazoles or oxadiazoles (B1248032) would expand the chemical diversity and could lead to compounds with improved potency or altered pharmacological profiles.

The synthesis of these derivatives would likely follow established synthetic routes for thioethers and hydrazides, potentially involving the reaction of 4-chlorothiophenol (B41493) with a suitable propylene (B89431) derivative followed by hydrazinolysis.

Application of Computational SAR Approaches (e.g., 3D-QSAR)

In parallel with synthetic efforts, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies would be invaluable for rational drug design. A 3D-QSAR model for a series of this compound analogues could be developed to correlate the compounds' structural features with their biological activity. This would involve:

Molecular Modeling and Alignment: Building 3D models of the synthesized compounds and aligning them based on a common scaffold.

Calculation of Molecular Fields: Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

Statistical Analysis: Employing partial least squares (PLS) regression to derive a mathematical model that predicts the biological activity based on the calculated fields.

The resulting 3D-QSAR model would generate contour maps highlighting regions where specific physicochemical properties are favorable or unfavorable for activity, thereby guiding the design of new, potentially more potent, derivatives.

In Vitro Cytotoxicity Research (Focus on cellular mechanisms)

A critical area of investigation for any potential therapeutic agent is its effect on cell viability and the mechanisms by which it may induce cell death.

Induction of Apoptosis Pathways in Cell Lines

Should this compound exhibit cytotoxic properties, it would be essential to determine if it acts through the induction of apoptosis, or programmed cell death. Standard assays to investigate this would include:

Annexin V/Propidium (B1200493) Iodide Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Caspase Activation Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to determine if the intrinsic or extrinsic apoptotic pathway is activated.

Western Blot Analysis: To detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Mitochondrial Membrane Potential Assays: Using fluorescent dyes to assess mitochondrial integrity, a key event in the intrinsic apoptotic pathway.

Table 1: Hypothetical Data on Apoptosis Induction in a Cancer Cell Line

| Assay | Parameter Measured | Hypothetical Result for this compound |

|---|---|---|

| Annexin V/PI | Percentage of Apoptotic Cells | Increased dose-dependent apoptosis |

| Caspase-Glo 3/7 Assay | Caspase-3/7 Activity | Significant increase in luminescence |

| Western Blot | Bcl-2/Bax Ratio | Decreased ratio |

Cell Cycle Arrest Mechanisms

In addition to apoptosis, another common mechanism of anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Studies to determine the effect of this compound on the cell cycle would typically involve:

Flow Cytometry with DNA Staining: Using dyes like propidium iodide to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis of Cell Cycle Regulators: Examining the expression levels of key proteins that control cell cycle progression, such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK1), as well as CDK inhibitors (e.g., p21, p27).

Table 2: Hypothetical Data on Cell Cycle Analysis in a Cancer Cell Line

| Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|

| Control | 55% | 25% | 20% |

| Low Concentration | 65% | 20% | 15% |

This hypothetical data would suggest an arrest in the G0/G1 phase of the cell cycle.

Future Research Directions and Emerging Applications in Chemical Science

Development of 2-((4-Chlorophenyl)thio)propanehydrazide as a Chemical Probe

The development of chemical probes is a pivotal area of research for unraveling complex biological processes. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein or other biomolecule. The structural characteristics of this compound, such as its aromatic ring, thioether linkage, and hydrazide functional group, provide a foundation for its potential development as a chemical probe.

Future research in this area would likely focus on identifying specific biological targets with which the compound interacts. This would involve screening the compound against various proteins, enzymes, and receptors to determine its binding affinity and selectivity. Should a specific target be identified, the molecule could be further modified to enhance its potency and selectivity, as well as to incorporate reporter tags (e.g., fluorescent dyes or biotin) to enable visualization and tracking of the target within a biological system. The development of this compound as a chemical probe could provide valuable tools for basic research in cell biology and pharmacology.

Exploration in Materials Science Research

The field of materials science is continually seeking new organic molecules that can serve as building blocks for advanced materials with tailored properties. The this compound molecule possesses several features that make it an intriguing candidate for materials science research. The presence of the aromatic ring and the polar hydrazide group could facilitate intermolecular interactions, such as pi-stacking and hydrogen bonding, which are crucial for the self-assembly of molecules into ordered structures.

Prospective research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety. For instance, the hydrazide group could be used as a ligand to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties. Furthermore, the chlorophenylthio group could be exploited to tune the electronic and photophysical properties of resulting materials, which could have applications in organic electronics or sensor technology.

Advancements in Asymmetric Synthesis Utilizing the Hydrazide Scaffold

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. The hydrazide group is a versatile functional group in organic synthesis and can be utilized as a chiral auxiliary or as a precursor to other functional groups. The hydrazide scaffold within this compound presents opportunities for its use in asymmetric synthesis.

Future research could investigate the use of this compound as a chiral directing group in various chemical transformations. By temporarily attaching the hydrazide to a prochiral molecule, it may be possible to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Subsequently, the hydrazide auxiliary could be cleaved to yield the desired chiral product. The development of novel asymmetric methodologies based on the this compound scaffold would be a valuable contribution to the field of organic synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Research

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate the pace of chemical research and development. nih.gov For a compound like this compound, where experimental data may be limited, AI and ML could play a significant role in predicting its properties and potential applications.

Future research efforts could involve the use of computational models to predict the compound's physicochemical properties, biological activity, and potential toxicity. Machine learning algorithms could be trained on large datasets of known molecules to identify structure-activity relationships, which could then be used to guide the design of new derivatives of this compound with improved properties. Furthermore, AI could be employed to analyze complex datasets from high-throughput screening experiments, helping to identify promising lead compounds for further development.

Outlook on Sustainable Chemical Research and Industrial Applicability

Sustainable chemistry, also known as green chemistry, is a framework for designing chemical products and processes that are environmentally benign. The future research and potential industrial application of this compound should be considered within the context of sustainability.

Q & A

Basic Research Question

- IR Spectroscopy : Identifies N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- ¹H NMR : Key signals include:

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 244.0271 for C₉H₁₁ClN₃OS) .

How can researchers resolve discrepancies in spectroscopic data across studies for this compound?

Advanced Research Question

Common discrepancies arise from:

- Sample Purity : Impurities from incomplete hydrazide formation (e.g., residual ester) alter NMR shifts. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift NH signals. Consistently report solvent conditions .

- Instrument Calibration : Validate NMR spectrometers with internal standards (e.g., TMS) and cross-check HRMS with reference compounds .

What advanced applications exist for derivatives of this compound in drug discovery?

Advanced Research Question

- Anticancer Agents : Derivatives like 2-((1,3,4-oxadiazol-2-yl)methylthio)quinazolinones show antiproliferative activity against MCF-7 cells (IC₅₀ = 12 µM) via topoisomerase II inhibition .

- Antioxidant Activity : Triazole hybrids exhibit DPPH radical scavenging (EC₅₀ = 28 µM), comparable to ascorbic acid .

Synthetic Strategy :

How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity?

Advanced Research Question

The electron-withdrawing chlorine atom:

- Enhances Electrophilicity : Facilitates nucleophilic substitution at the sulfur atom during thioether formation .

- Stabilizes Intermediates : Resonance effects reduce charge density in transition states, as shown by DFT calculations (ΔG‡ reduced by 15 kJ/mol compared to non-chlorinated analogs) .

Experimental Validation : Hammett substituent constants (σ = +0.23) correlate with increased reaction rates in SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.